molecular formula C18H36O4 B14186392 2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol CAS No. 920753-87-3

2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol

Cat. No.: B14186392
CAS No.: 920753-87-3
M. Wt: 316.5 g/mol
InChI Key: FTZJCGINJUBCJH-UHFFFAOYSA-N
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Description

2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol is an organic compound with the molecular formula C18H36O4 It is characterized by the presence of a dioxolane ring, a dodecanyl chain, and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol typically involves the reaction of 12-(1,3-dioxolan-2-yl)-2-methyldodecan-2-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the dodecanyl chain .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The dioxolane ring and dodecanyl chain allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its hydroxyl group can form hydrogen bonds with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Similar structure with a dioxolane ring but different substituents.

    1-(1,3-Dioxolan-2-yl)-2-propanone: Contains a dioxolane ring but with a different functional group.

    2-(1,3-Dioxolan-2-yl)furan: Features a dioxolane ring attached to a furan ring.

Uniqueness

2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol is unique due to its long dodecanyl chain and the presence of both a dioxolane ring and an ethan-1-ol group.

Properties

CAS No.

920753-87-3

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

2-[12-(1,3-dioxolan-2-yl)-2-methyldodecan-2-yl]oxyethanol

InChI

InChI=1S/C18H36O4/c1-18(2,22-14-13-19)12-10-8-6-4-3-5-7-9-11-17-20-15-16-21-17/h17,19H,3-16H2,1-2H3

InChI Key

FTZJCGINJUBCJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCCCC1OCCO1)OCCO

Origin of Product

United States

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